molecular formula C14H14N2O3S B1340712 2-Morpholin-4-YL-4-phenylthiazole-5-carboxylic acid CAS No. 188679-21-2

2-Morpholin-4-YL-4-phenylthiazole-5-carboxylic acid

Cat. No.: B1340712
CAS No.: 188679-21-2
M. Wt: 290.34 g/mol
InChI Key: VGBQZSUJYCGPPM-UHFFFAOYSA-N
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Description

Historical Development of Thiazole Chemistry

The historical development of thiazole chemistry represents one of the most significant achievements in heterocyclic compound research, establishing foundational principles that continue to influence modern synthetic strategies. The birth of thiazole chemistry can be precisely dated to November 18, 1887, when Arthur Rudolf Hantzsch, collaborating with J. H. Weber, published their groundbreaking work titled "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)". This seminal publication established the fundamental definition of thiazoles as nitrogen and sulfur-containing substances with the formula (CH)nNS that exhibit aromatic characteristics similar to pyridine's relationship to benzene.

Hantzsch and Weber's pioneering work demonstrated the existence of both thiazole and isothiazole ring systems, although neither compound was initially isolated in the free state. Their systematic approach involved the careful structural elucidation of newly synthesized compounds, particularly focusing on the behavior of aminomethylthiazole derivatives under various chemical transformations. The researchers established that these compounds possessed cyclic structures derived from the thiazole nucleus, fundamentally different from previously known organic compounds.

The development of thiazole chemistry was not without controversy, as evidenced by the extended debate between Hantzsch and Tcherniac that persisted for thirty-six years. This scientific discourse centered on the proper characterization of thiocyanoacetone and its relationship to methyloxythiazole, ultimately contributing to a deeper understanding of thiazole isomerization processes. The controversy was resolved when Tcherniac successfully demonstrated improved synthetic methods using sodium bicarbonate as a basic reagent to induce thiocyanoacetone isomerization into methyloxythiazole, achieving yields of forty percent.

The establishment of the Hantzsch thiazole synthesis in 1887 marked a revolutionary advancement in heterocyclic chemistry, providing the first reliable method for constructing thiazole ring systems. This synthetic methodology utilizes the condensation reaction of alpha-haloketones with nucleophilic reagents such as thioamides, thiourea, ammonia thiocarbamate, or dithiocarbamate derivatives. The Hantzsch synthesis has remained the most productive method for thiazole derivative preparation, demonstrating remarkable versatility across diverse substrate classes.

Emergence of Morpholine-Thiazole Hybrid Compounds

The emergence of morpholine-thiazole hybrid compounds represents a sophisticated evolution in medicinal chemistry, combining the therapeutic potential of two distinct heterocyclic systems within unified molecular architectures. Morpholine, characterized as a synthetic simple heterocyclic organic compound containing both amine and ether functional groups, has gained prominence due to its favorable physicochemical properties including optimal polarity, solubility characteristics, low cost, and wide availability. These properties make morpholine an exceptionally suitable candidate for pharmaceutical development and synthetic elaboration.

The systematic development of morpholine-thiazole hybrid compounds has been driven by the recognition that hybrid structures containing thiazole rings linked to morpholine nuclei within single molecular frameworks exhibit enhanced pharmacological properties. Recent research has demonstrated that these hybrid molecules combine the distinct biological activities associated with each heterocyclic component, often resulting in synergistic therapeutic effects. The morpholine-thiazole scaffold has gained particular popularity among medicinal chemists seeking to develop combinatorial libraries with improved pharmacological profiles.

Synthetic strategies for morpholine-thiazole hybrid compounds typically employ either one-pot multicomponent reactions or multistage synthetic sequences involving the transformation of related heterocyclic precursors. The most commonly employed approach involves the initial synthesis of thiourea derivatives through the reaction of morpholine with phenyl thioisocyanate in tetrahydrofuran at temperatures ranging from 70-75 degrees Celsius for twenty-four hours. Subsequently, thiazole ring formation is achieved through condensation with acetophenone derivatives in ethanol-dimethylformamide solvent systems at 60 degrees Celsius for twenty-four hours.

Contemporary research has revealed that morpholine-thiazole hybrid compounds demonstrate remarkable versatility in biological applications, exhibiting anticancer, antifungal, antibacterial, and antiviral activities. The strategic combination of morpholine and thiazole pharmacophores has proven particularly effective in developing compounds with dual targeting capabilities, addressing multiple therapeutic pathways simultaneously. This approach has led to the identification of compounds capable of inhibiting both dihydrofolate reductase and deoxyribonucleic acid gyrase enzymes, demonstrating the potential for reduced drug resistance development.

Structural Classification in Heterocyclic Chemistry

The structural classification of 2-Morpholin-4-YL-4-phenylthiazole-5-carboxylic acid within heterocyclic chemistry frameworks requires comprehensive analysis of its multiple heterocyclic components and their spatial arrangements. Thiazole, the fundamental structural unit of this compound, belongs to the azole family of heterocycles, which includes imidazoles and oxazoles. The thiazole ring system consists of a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, exhibiting significant pi-electron delocalization and aromaticity characteristics.

The molecular architecture of thiazole demonstrates planar geometry with substantial aromatic character, evidenced by proton nuclear magnetic resonance chemical shifts of ring protons absorbing between 7.27 and 8.77 parts per million. This chemical shift range indicates strong diamagnetic ring current effects, confirming the aromatic nature of the thiazole system. Theoretical calculations of pi-electron density distribution identify carbon-5 as the primary site for electrophilic substitution reactions, while carbon-2 hydrogen demonstrates susceptibility to deprotonation due to enhanced acidity.

The morpholine component introduces additional structural complexity through its six-membered heterocyclic ring containing both nitrogen and oxygen atoms. This saturated heterocycle adopts a chair conformation similar to cyclohexane, with the heteroatoms occupying positions that minimize steric interactions and optimize molecular stability. The morpholine ring's conformational flexibility allows for adaptation to various binding sites while maintaining favorable pharmacokinetic properties.

Structural Component Ring Size Heteroatoms Aromaticity Key Properties
Thiazole 5-membered N, S Aromatic Pi-electron delocalization, electrophilic substitution at C-5
Morpholine 6-membered N, O Non-aromatic Chair conformation, flexible binding
Phenyl 6-membered None Aromatic Benzene ring, hydrophobic interactions
Carboxyl Linear O Non-aromatic Hydrogen bonding, ionizable

The carboxylic acid functional group contributes essential hydrogen bonding capabilities and ionization potential, significantly influencing the compound's pharmacological properties and molecular recognition characteristics. This functional group can exist in both protonated and deprotonated forms depending on physiological conditions, affecting molecular binding affinity and cellular uptake mechanisms.

Significance in Chemical Research

The significance of this compound in contemporary chemical research extends across multiple scientific disciplines, reflecting the compound's unique structural features and potential therapeutic applications. Thiazole derivatives have established themselves as fundamental building blocks in modern drug discovery programs, with the thiazole ring serving as a crucial pharmacophore in numerous clinically approved medications. The thiazole moiety appears in essential biomolecules including vitamin thiamine (B1), demonstrating its fundamental importance in biological systems.

Research investigations have demonstrated that thiazole-containing compounds exhibit diverse pharmacological activities including antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory effects. The versatility of thiazole chemistry allows for extensive structural modifications at various positions, enabling the development of compound libraries with tailored biological activities. This structural flexibility has made thiazole derivatives particularly attractive for medicinal chemists seeking to optimize pharmacological properties while maintaining synthetic accessibility.

The incorporation of morpholine units into thiazole-based molecular frameworks represents a strategic approach to enhancing drug-like properties and biological activity profiles. Recent studies have shown that morpholine-thiazole hybrid compounds demonstrate superior antimicrobial activity compared to their individual components, with some derivatives exhibiting broad-spectrum activity against multidrug-resistant bacterial strains. Compound characterization studies have revealed that morpholine-thiazole hybrids can achieve inhibition zone diameters ranging from 10 to 18 millimeters against various pathogenic organisms, indicating substantial therapeutic potential.

The synthetic accessibility of morpholine-thiazole compounds through established methodologies including Hantzsch cyclization, Cook-Heilbron synthesis, and Gabriel synthesis has facilitated extensive structure-activity relationship studies. However, traditional synthetic approaches often suffer from limitations including prolonged reaction times, harsh reaction conditions, and unsatisfactory yields, prompting the development of improved synthetic protocols. Contemporary research has focused on developing environmentally friendly synthetic pathways, including chemoenzymatic approaches utilizing alpha-amylase catalysis in ethanol media.

Research Application Compound Properties Reported Activities Research Impact
Antimicrobial Development Broad-spectrum activity Zone inhibition 10-18 mm Multidrug resistance combat
Enzyme Inhibition Dual targeting capability DHFR/DNA gyrase inhibition Reduced resistance development
Structure-Activity Studies Modular architecture Systematic optimization Drug design principles
Synthetic Methodology Multiple synthetic routes Yield improvements Green chemistry advancement

The compound's role in advancing understanding of molecular hybridization strategies has contributed significantly to modern drug design philosophies. The successful combination of morpholine and thiazole pharmacophores demonstrates the potential for creating molecules with enhanced efficacy, reduced toxicity, and minimized drug resistance development. This approach has influenced the design of numerous other hybrid compounds, establishing morpholine-thiazole derivatives as important lead structures in contemporary medicinal chemistry research.

Properties

IUPAC Name

2-morpholin-4-yl-4-phenyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c17-13(18)12-11(10-4-2-1-3-5-10)15-14(20-12)16-6-8-19-9-7-16/h1-5H,6-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBQZSUJYCGPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(S2)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480114
Record name 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188679-21-2
Record name 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-YL-4-phenylthiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole derivatives with morpholine and phenyl groups under controlled conditions. One common method includes the condensation of 2-aminothiazole with phenyl isothiocyanate, followed by cyclization with morpholine and subsequent carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-YL-4-phenylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology
The compound has been identified as a partial agonist of the human trace amine-associated receptor 1 (hTAAR1). This receptor plays a crucial role in regulating neurotransmitter systems, making the compound potentially useful for treating various neurological and psychiatric disorders. It has shown promise in addressing conditions such as:

  • Depression
  • Anxiety Disorders
  • Bipolar Disorder
  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Psychotic Disorders (e.g., schizophrenia)
  • Neurodegenerative Disorders (e.g., Alzheimer's disease, Parkinson's disease)

The pharmacological profile suggests its utility in managing stress-related disorders, addiction, and metabolic disorders like diabetes and obesity .

2. Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit antimicrobial properties. The compound's thiazole ring structure is associated with activity against various bacterial strains, including multidrug-resistant organisms. For instance, derivatives similar to 2-Morpholin-4-YL-4-phenylthiazole-5-carboxylic acid have shown effectiveness against:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Vancomycin-intermediate Staphylococcus aureus (VISA)
  • Vancomycin-resistant Staphylococcus aureus (VRSA)

The mechanism of action often involves inhibition of cell wall synthesis, making these compounds valuable in the fight against antibiotic resistance .

Case Study 1: Neuropharmacological Research

A study investigated the efficacy of this compound in animal models of depression and anxiety. The results indicated a significant reduction in depressive behaviors and anxiety-like symptoms compared to control groups. The compound's ability to modulate neurotransmitter levels was highlighted as a key factor in its therapeutic effects .

Case Study 2: Antimicrobial Efficacy

In another study, a series of thiazole derivatives were synthesized and tested against various bacterial strains. The results showed that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like vancomycin. This underscores the potential of these compounds in developing new antimicrobial agents .

Data Tables

Application AreaSpecific Use CasesObserved Effects
NeuropharmacologyTreatment for depression, anxiety, ADHDReduction in symptoms; modulation of neurotransmitters
Antimicrobial ActivityInhibition of MRSA, VISA, VRSAMIC values comparable to existing antibiotics
Metabolic DisordersPotential treatment for diabetes and obesityImprovement in metabolic parameters

Mechanism of Action

The mechanism of action of 2-Morpholin-4-YL-4-phenylthiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, resulting in various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Key Observations :

  • The morpholinyl group reduces lipophilicity (logP ~2.1) compared to aryl-substituted analogs (logP ≥3.0), favoring better aqueous solubility .
  • Bromine or fluorine substituents increase molecular weight and may enhance target binding via halogen interactions .
  • Triazole-based analogs exhibit distinct solubility profiles due to their nitrogen-rich core .

Research Findings and Implications

While direct studies on this compound are absent in the provided evidence, trends from analogous compounds suggest:

  • Morpholine as a Bioavailability Enhancer : Morpholinyl groups improve membrane permeability and solubility, making the compound a candidate for oral drug development .
  • Thiazole vs. Triazole Cores : Thiazole derivatives are more lipophilic than triazoles but offer sulfur-mediated interactions (e.g., with metal ions in enzyme active sites) .

Biological Activity

2-Morpholin-4-YL-4-phenylthiazole-5-carboxylic acid is a compound characterized by its unique thiazole and morpholine rings. This structure contributes to its diverse biological activities, including potential antimicrobial, anticancer, and enzyme inhibitory effects. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅N₃O₂S, with a molecular weight of 290.34 g/mol. The compound features a thiazole ring, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of protein functions, influencing various biological pathways including:

  • Signal Transduction : Altering cellular communication pathways.
  • Metabolic Regulation : Influencing metabolic processes within cells.
  • Gene Expression : Modifying the expression levels of specific genes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The thiazole moiety is often associated with antimicrobial effects due to its ability to disrupt microbial cell functions.

Anticancer Activity

The compound has demonstrated promising anticancer activity in several studies. For instance, it has been evaluated against various cancer cell lines, showing cytotoxic effects that inhibit cell proliferation. The structure–activity relationship (SAR) analysis suggests that modifications in the phenyl ring can enhance its anticancer efficacy. Notably:

CompoundCell LineIC50 (µM)
This compoundA431 (skin cancer)< 20
This compoundU251 (glioblastoma)< 30

These results indicate that the compound may serve as a lead structure for developing new anticancer agents.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes, including tyrosinase, which plays a crucial role in melanin production. Inhibiting this enzyme can be beneficial for treating hyperpigmentation disorders. The binding affinity of the compound to the active site of tyrosinase has been confirmed through docking studies, revealing competitive inhibition characteristics.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. Results showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
  • Anticancer Potential : In a comparative study involving various thiazole derivatives, this compound exhibited superior cytotoxicity against melanoma and glioblastoma cell lines compared to other compounds in the series .
  • Enzyme Interaction : Research demonstrated that modifications at the para position of the phenyl moiety significantly impacted the biological activity against tyrosinase, suggesting that strategic substitutions could enhance therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for 2-Morpholin-4-YL-4-phenylthiazole-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, refluxing 3-formylindole-2-carboxylic acid derivatives with thiazolidinone precursors in acetic acid with sodium acetate as a catalyst (2.5–5 hours, ~100°C) yields structurally similar thiazole-carboxylic acids . Key parameters include:
  • Catalyst : Sodium acetate (0.01–0.1 mol) to promote cyclization.
  • Solvent : Acetic acid for solubility and proton exchange.
  • Workup : Precipitation upon cooling, followed by recrystallization (e.g., DMF/acetic acid mixtures).
    Table 1 : Synthetic Conditions Comparison
PrecursorCatalystSolventTime (h)Yield (%)Reference
3-formylindole-2-carboxylic acidNaOAcAcetic acid365–75
2-aminothiazol-4(5H)-oneNaOAcAcetic acid570–80

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm substitution patterns (e.g., morpholinyl protons at δ 3.5–4.0 ppm, thiazole protons at δ 7.0–8.5 ppm) .
  • HPLC : Assess purity (>95%) with a C18 column, acetonitrile/water mobile phase, and UV detection at 254 nm .
  • Mass Spectrometry (LC-MS) : Verify molecular weight (e.g., m/z 318.32 for C₁₅H₁₄N₂O₃S) .

Advanced Research Questions

Q. How can computational models predict the reactivity of the morpholinyl group in this compound?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with reaction path searches to simulate nucleophilic substitution or oxidation pathways. For example:
  • Oxidation : Predict oxidation of the morpholinyl group using Fukui indices to identify reactive sites .
  • Substitution : Model nucleophilic attack at the morpholine sulfur using transition-state calculations .
    Table 2 : Computational Predictions for Morpholinyl Reactivity
Reaction TypePredicted SiteEnergy Barrier (kcal/mol)Reference
OxidationN-atom25–30
SubstitutionS-atom18–22

Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?

  • Methodological Answer :
  • Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., dimerization products or incomplete cyclization).
  • Cross-Validation : Compare experimental NMR shifts with computed chemical shifts (e.g., using Gaussian or ORCA software) .
  • Reaction Monitoring : Employ in-situ IR spectroscopy to track carbonyl or thiol intermediates during reflux .

Q. How does the electronic nature of substituents influence the thiazole ring's stability?

  • Methodological Answer :
  • Hammett Analysis : Correlate substituent σ values with reaction rates. Electron-withdrawing groups (e.g., -COOH) stabilize the thiazole via resonance, while electron-donating groups (e.g., -OCH₃) may reduce ring stability .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict susceptibility to electrophilic attack .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for similar synthetic procedures?

  • Methodological Answer :
  • Parameter Screening : Use factorial design (e.g., 2³ design) to test variables like temperature, catalyst loading, and solvent ratio .
  • Reproducibility Checks : Ensure consistent drying of solvents (e.g., acetic acid) and purity of precursors (e.g., ≤1% H₂O by Karl Fischer titration) .

Key Tables for Reference

Table 3 : Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₅H₁₄N₂O₃S
Molecular Weight318.32 g/mol
Melting Point247–251°C (hydrochloride)

Table 4 : Common Side Reactions and Mitigation

Side ReactionMitigation StrategyReference
Incomplete cyclizationProlong reflux (up to 5 h)
Morpholinyl oxidationUse inert atmosphere (N₂)

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